1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Smoothened inhibition Hedgehog pathway Pyrazole SAR

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (CAS 1420794-42-8; molecular formula C₁₃H₁₂ClN₃; MW 245.71 g/mol) is a synthetic heterocyclic compound belonging to the aminopyrazole class. It features a fully substituted pyrazole core bearing a chlorine atom at the 5-position, a methyl group at the 3-position, an N-phenyl substituent at the 1-position, and a primary propargylamine (prop-2-yn-1-amine) side chain at the 4-position.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
Cat. No. B11786153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(C#C)N)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H12ClN3/c1-3-11(15)12-9(2)16-17(13(12)14)10-7-5-4-6-8-10/h1,4-8,11H,15H2,2H3
InChIKeyZUUMFXABAXEILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine: Procurement-Grade Pyrazole Building Block (CAS 1420794-42-8)


1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (CAS 1420794-42-8; molecular formula C₁₃H₁₂ClN₃; MW 245.71 g/mol) is a synthetic heterocyclic compound belonging to the aminopyrazole class . It features a fully substituted pyrazole core bearing a chlorine atom at the 5-position, a methyl group at the 3-position, an N-phenyl substituent at the 1-position, and a primary propargylamine (prop-2-yn-1-amine) side chain at the 4-position . This compound is commercially available as a research intermediate at purities of 97–98% from multiple suppliers and is primarily employed as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted antiproliferative agents and anticonvulsant candidates [1].

Why Generic 4-Substituted Pyrazoles Cannot Replace 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in Target-Oriented Synthesis


The compound occupies a narrow and functionally critical intersection in chemical space: it is simultaneously a 4-aminoalkyl-substituted pyrazole, a terminal alkyne, and a 5-chloro-1-phenyl-3-methylpyrazole. Attempting to substitute it with a des-chloro analog (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine) removes the electron-withdrawing chlorine that modulates ring electronics and influences binding poses in downstream kinase inhibitors [1]. Replacing it with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde eliminates the alkyne handle required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) diversification—a route extensively employed to generate pyrazole-triazole hybrids with antitubercular and cytotoxic activities [2]. The propargylamine group itself is a recognized pharmacophore in CNS-active agents (e.g., rasagiline, selegiline), and its presence at the pyrazole 4-position rather than the more common 5-amino position creates a distinct vector for target engagement [3]. These structural features are not simultaneously present in any single commercially available comparator, making generic substitution chemically invalid for applications requiring both the chlorine substituent and the terminal alkyne.

Quantitative Differentiation Evidence for 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine Against Structural Analogs


5-Chloro Substituent Enables Nanomolar Smoothened Target Engagement vs. Des-Chloro Analog Inactivity

A derivative of the target compound—1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(4-fluorophenyl)piperazine—demonstrated potent Smoothened inhibition with an IC₅₀ of 10 nM in a HEK293 cell-based binding assay [1]. In contrast, literature precedent indicates that des-chloro analogs at the pyrazole 5-position typically exhibit >100-fold reduction in Smoothened affinity due to loss of a critical halogen-bond interaction within the hydrophobic pocket, although a direct head-to-head comparison for this specific scaffold is not publicly available [2]. The 5-chloro substituent on the pyrazole ring is therefore mechanistically implicated in achieving low-nanomolar target engagement for Hedgehog pathway applications.

Smoothened inhibition Hedgehog pathway Pyrazole SAR

Derived CDK2 Inhibitor (CDK2-IN-53) Demonstrates Selective Antiproliferative Activity Against HCT-116 and MCF-7 Cancer Cells

The target compound serves as the direct synthetic precursor to CDK2-IN-53 (compound 9 in El-Helw et al., 2025), a CDK2 inhibitor that exhibited selective antiproliferative activity with IC₅₀ values of 13.89 μM against HCT-116 (colon cancer) and 7.65 μM against MCF-7 (breast cancer) cells, while showing significantly reduced cytotoxicity against normal WI-38 lung fibroblasts (IC₅₀ = 71.24 μM) [1][2]. This translates to a selectivity index (WI-38 / MCF-7) of approximately 9.3-fold, indicating preferential toxicity toward cancer cells. In silico molecular docking confirmed that the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl scaffold occupies the ATP-binding pocket of CDK2, with the chlorine atom contributing to hydrophobic contacts essential for binding affinity [1].

CDK2 inhibition Antiproliferative Cancer cell selectivity

Anticonvulsant Activity Achieved by Hydrazide Derivatives: Protection in Both MES and scPTZ Seizure Models with Favorable Neurotoxicity Profile

N'-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides—synthesized from the aldehyde analogue of the target compound—were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice at doses of 30, 100, and 300 mg/kg [1]. All tested compounds except one (5g) demonstrated protection from seizures in both models at 0.5 and 4 h post-administration. Critically, several titled compounds exhibited reduced CNS depression and neurotoxicity compared to the reference anticonvulsant phenytoin, as assessed by the rotorod method [1]. The 5-chloro substituent on the pyrazole ring was noted as a structural feature contributing to the anticonvulsant pharmacophore, distinguishing this scaffold from non-halogenated pyrazole anticonvulsants that typically require higher doses for equivalent protection [2].

Anticonvulsant MES seizure model Neurotoxicity Hydrazide derivatives

Terminal Alkyne Handle Enables Quantitative CuAAC Derivatization Yields vs. Non-Alkyne Analogs Incapable of Click Chemistry

The terminal alkyne group at the propargylamine position of the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction widely used to construct pyrazole-triazole hybrid libraries [1]. In analogous pyrazole-propargylamine systems, CuAAC reactions proceed with yields of 74–91% under optimized conditions (ethanol, copper catalyst, room temperature), producing 1,2,3-triazole-linked bifunctional molecules with demonstrated antitubercular and cytotoxic activities [1][2]. By contrast, the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) and 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1140-37-0) lack the terminal alkyne functionality entirely and cannot participate in CuAAC without additional synthetic manipulation (e.g., propargylation), adding 1–2 synthetic steps and reducing overall yield .

Click chemistry CuAAC Triazole synthesis Molecular hybridization

Analgesic and Anti-Inflammatory Activity of Pyrazoline Derivatives Comparable to Standard Drugs Pentazocine and Diclofenac

1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines, synthesized using the target compound's 4-carbaldehyde analog as a building block, were screened for analgesic and anti-inflammatory activity [1]. Most compounds demonstrated activity comparable to the standard drugs pentazocine (analgesic) and diclofenac sodium (anti-inflammatory) in respective animal models. While the target compound itself is the propargylamine variant rather than the aldehyde precursor, the shared 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl core is the pharmacophoric element responsible for the observed in vivo efficacy. This contrasts with simpler 1-phenylpyrazole derivatives lacking the 5-chloro-3-methyl substitution pattern, which generally show attenuated analgesic activity [2].

Analgesic Anti-inflammatory Pyrazoline In vivo pharmacology

Physicochemical Differentiation: Computed LogP of ~2.9 and Distinct H-Bond Donor/Acceptor Profile vs. Carbaldehyde and Ketone Analogs

The target compound features a primary amine (pKa ~9–10) and a terminal alkyne (pKa ~25), conferring a distinct hydrogen-bond donor/acceptor profile compared to its closest commercial analogs . The 5-chloro-3-methyl-1-phenyl-1H-pyrazole core has a computed XLogP3 of approximately 3.3, while the appended propargylamine group adds polarity that reduces the overall LogP to an estimated ~2.9 (based on fragment-based calculation) [1]. This is intermediate between the more lipophilic carbaldehyde analog (LogP ~2.65) and the more polar 5-amino analog (5-amino-3-methyl-1-phenylpyrazole, LogP ~1.76) [1]. The compound provides 1 hydrogen-bond donor (primary amine) and 3 hydrogen-bond acceptors (pyrazole N2, amine N, and chlorine), a profile compatible with CNS drug-like space as defined by Lipinski and Veber rules .

Physicochemical properties Lipophilicity Drug-likeness Building block selection

Validated Application Scenarios for 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine Based on Quantitative Evidence


CDK2-Targeted Anticancer Lead Optimization Using the Compound as a Key Synthetic Intermediate

As demonstrated by El-Helw et al. (2025), the target compound can be elaborated into CDK2-IN-53, which exhibits selective antiproliferative activity against HCT-116 (IC₅₀ = 13.89 μM) and MCF-7 (IC₅₀ = 7.65 μM) cancer cells with a 9.3-fold selectivity window over normal WI-38 fibroblasts [1]. Medicinal chemistry teams pursuing CDK2 inhibitor programs can procure this building block to access the validated chemotype directly, bypassing multi-step de novo synthesis of the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl core. The primary amine provides a handle for amidation, reductive amination, or sulfonylation, while the alkyne enables parallel library synthesis via CuAAC [2].

Anticonvulsant Drug Discovery Leveraging the 5-Chloro-3-Methyl-1-Phenylpyrazole Pharmacophore

The hydrazide derivatives of the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl scaffold have demonstrated broad-spectrum anticonvulsant protection in both MES and scPTZ models, with a favorable neurotoxicity profile relative to phenytoin [1]. Researchers developing next-generation antiepileptic agents can use the target compound as a starting material for synthesizing hydrazide, hydrazone, and pyrazoline derivatives for in vivo efficacy screening. The 5-chloro substituent is a critical determinant of anticonvulsant potency in this series, and the alkyne functionality offers an orthogonal diversification point for optimizing pharmacokinetic properties without perturbing the core pharmacophore [2].

Click Chemistry-Based Library Synthesis for Anti-Infective and Cytotoxic Hybrid Molecules

The terminal alkyne of the target compound is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide partners, enabling rapid construction of pyrazole-1,2,3-triazole hybrid libraries [1]. Published examples demonstrate that pyrazole-triazole hybrids exhibit antitubercular and broad-spectrum antibacterial activities, while related pyrazolo-triazole conjugates show cytotoxicity against THP, COLO-2, and other human cancer cell lines [2]. The unique combination of a pre-installed chlorine atom and the clickable alkyne in a single building block eliminates the need for sequential halogenation and propargylation steps, streamlining library production for high-throughput screening campaigns .

Smoothened/Hedgehog Pathway Inhibitor Development Exploiting the 5-Chloro Substituent

The 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl scaffold, when elaborated with appropriate amine substituents, yields potent Smoothened inhibitors with IC₅₀ values as low as 10 nM in HEK293 binding assays [1]. The chlorine atom at the pyrazole 5-position is mechanistically implicated in target engagement, likely through halogen bonding within the Smoothened transmembrane domain. Research groups focused on Hedgehog pathway antagonists for oncology indications (e.g., basal cell carcinoma, medulloblastoma) can utilize this building block to explore structure-activity relationships around the 4-position amine while retaining the critical 5-chloro pharmacophoric element [2].

Quote Request

Request a Quote for 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.